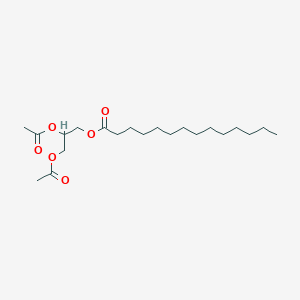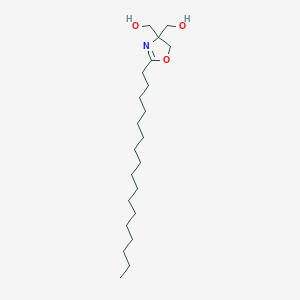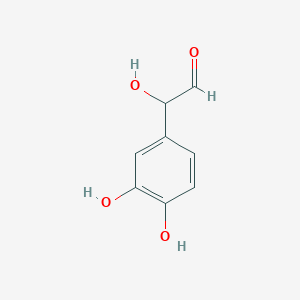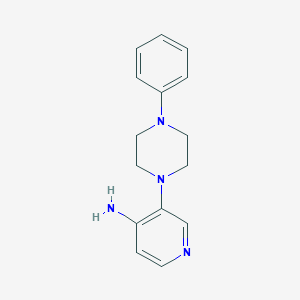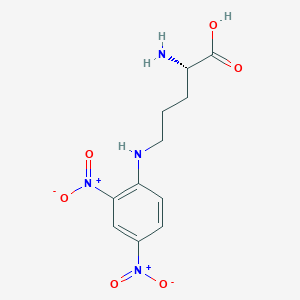
2,4-Dinitrophenylornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrophenylornithine is a compound that belongs to the class of nitrophenyl derivatives. This compound is synthesized by reacting ornithine with 2,4-dinitrofluorobenzene. 2,4-Dinitrophenylornithine has been widely used in scientific research due to its unique properties.
Mécanisme D'action
2,4-Dinitrophenylornithine inhibits ODC by binding to the active site of the enzyme. This binding prevents the conversion of ornithine to putrescine, which is the first step in the biosynthesis of polyamines. As a result, the levels of polyamines are reduced, which inhibits cell growth and proliferation.
Effets Biochimiques Et Physiologiques
The inhibition of ODC by 2,4-dinitrophenylornithine has been shown to have both biochemical and physiological effects. Biochemically, the reduction in polyamine levels leads to a decrease in DNA synthesis and cell proliferation. Physiologically, the inhibition of ODC has been shown to have antitumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4-dinitrophenylornithine in lab experiments is its specificity for ODC. This compound does not inhibit other enzymes involved in the biosynthesis of polyamines. However, one limitation of using 2,4-dinitrophenylornithine is its toxicity. High concentrations of this compound can lead to cell death.
Orientations Futures
There are several future directions for research involving 2,4-dinitrophenylornithine. One potential direction is the development of more potent and less toxic inhibitors of ODC. Another direction is the investigation of the role of polyamines in other diseases such as neurodegenerative disorders. Additionally, the use of 2,4-dinitrophenylornithine in combination with other anticancer agents could be explored to enhance its antitumor effects.
Conclusion
In conclusion, 2,4-dinitrophenylornithine is a compound that has been widely used in scientific research due to its ability to inhibit ODC. This compound has been shown to have antitumor effects and has potential as a cancer therapy. However, more research is needed to explore its full potential and to develop more potent and less toxic inhibitors of ODC.
Méthodes De Synthèse
The synthesis of 2,4-dinitrophenylornithine involves the reaction of ornithine with 2,4-dinitrofluorobenzene. The reaction takes place in the presence of a base such as sodium hydroxide. The product is then purified using column chromatography to obtain pure 2,4-dinitrophenylornithine.
Applications De Recherche Scientifique
2,4-Dinitrophenylornithine has been widely used in scientific research due to its ability to inhibit ornithine decarboxylase (ODC). ODC is an enzyme that is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation. However, overexpression of ODC has been linked to the development of cancer. Therefore, inhibition of ODC has been proposed as a potential strategy for cancer therapy.
Propriétés
Numéro CAS |
10457-27-9 |
|---|---|
Nom du produit |
2,4-Dinitrophenylornithine |
Formule moléculaire |
C11H14N4O6 |
Poids moléculaire |
298.25 g/mol |
Nom IUPAC |
(2S)-2-amino-5-(2,4-dinitroanilino)pentanoic acid |
InChI |
InChI=1S/C11H14N4O6/c12-8(11(16)17)2-1-5-13-9-4-3-7(14(18)19)6-10(9)15(20)21/h3-4,6,8,13H,1-2,5,12H2,(H,16,17)/t8-/m0/s1 |
Clé InChI |
AYMDNNQPNXWIKK-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC[C@@H](C(=O)O)N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCC(C(=O)O)N |
Autres numéros CAS |
10457-27-9 |
Synonymes |
2,4-dinitrophenylornithine 2,4-DNP-ornithine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



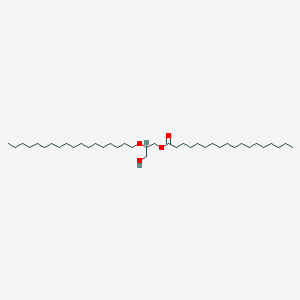
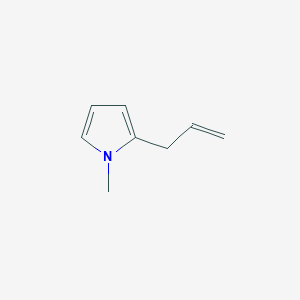
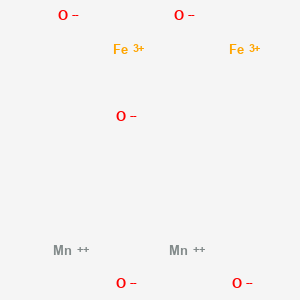

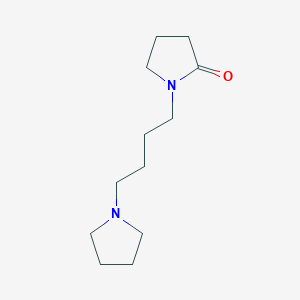
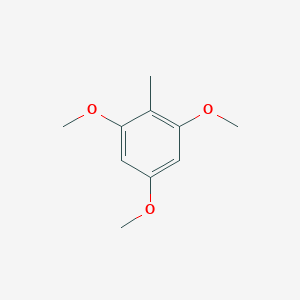
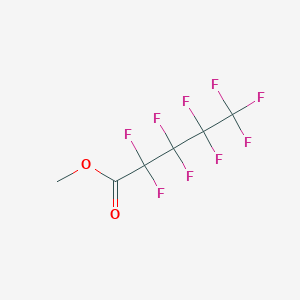
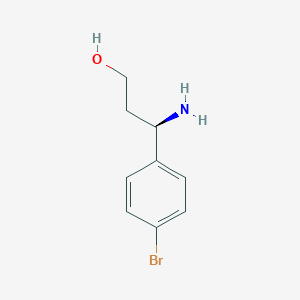
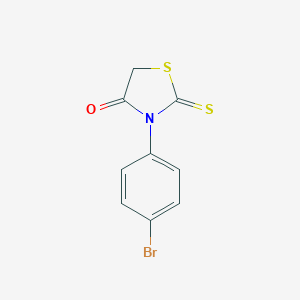
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
